methyl 2-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ME 2-((3-(2-CL-PHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a carboxylate group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ME 2-((3-(2-CL-PHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving sulfur-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
ME 2-((3-(2-CL-PHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
ME 2-((3-(2-CL-PHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ME 2-((3-(2-CL-PHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway .
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(2-CL-PHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 2-((3-(2-CL-PHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
ME 2-((3-(2-CL-PHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of a benzothiophene core and a 2-chlorophenylacryloyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C19H18ClNO3S |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H18ClNO3S/c1-24-19(23)17-13-7-3-5-9-15(13)25-18(17)21-16(22)11-10-12-6-2-4-8-14(12)20/h2,4,6,8,10-11H,3,5,7,9H2,1H3,(H,21,22)/b11-10+ |
InChI Key |
CLTMIIPEHWAASE-ZHACJKMWSA-N |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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